4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of the naphthalene-1-carboxylate moiety, followed by the introduction of the ethoxyphenyl group. The final steps involve the formation of the cyano and oxopropenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the ethoxy and amino groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where halogens or other substituents can be introduced using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano and oxopropenyl groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The pathways involved often include inhibition of enzyme activity or modulation of protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate include:
Ethyl 4-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate: This compound shares the 2-methylphenyl and oxopropyl groups but differs in the rest of its structure.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar naphthalene core but includes a triazole ring and phosphonate group.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C30H24N2O4 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C30H24N2O4/c1-3-35-28-18-21(17-23(19-31)29(33)32-26-14-7-4-9-20(26)2)15-16-27(28)36-30(34)25-13-8-11-22-10-5-6-12-24(22)25/h4-18H,3H2,1-2H3,(H,32,33)/b23-17+ |
InChI Key |
BUNRUBHMSWKFLF-HAVVHWLPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.